molecular formula C15H11FN2OS B074291 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 1512-75-0

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No. B074291
CAS RN: 1512-75-0
M. Wt: 286.3 g/mol
InChI Key: UMSZYHGSMGLATF-UHFFFAOYSA-N
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Description

Quinazolinone derivatives, including compounds similar to "3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one", are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known for their potential antibacterial and antitumor activities, driven by their unique structural framework which allows for various chemical reactions and modifications (Hui et al., 2000).

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves catalysis under environmentally friendly conditions. For instance, a catalyst-free green synthesis of quinazolinone derivatives has been reported, emphasizing the effectiveness of using water as a solvent under ultrasound conditions, leading to high yields and shorter reaction times (Govindaraju et al., 2016).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including the arrangement of fluorophenyl and methyl groups, plays a crucial role in their biological activity. Crystal structure determination can provide insights into the interactions at the molecular level, guiding the synthesis of more effective compounds (Hao et al., 2017).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including condensation and cyclocondensation, to introduce different substituents that affect their chemical and biological properties. These modifications can significantly impact their antibacterial and antitumor activities, as demonstrated by several studies (Yadav et al., 2020).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. For example, the introduction of a fluorophenyl group can affect the compound's physical properties, which in turn, influence its biological activity and efficacy (Tien et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of quinazolinone derivatives, are crucial for their biological applications. Studies on these compounds reveal that modifications to the quinazolinone core can lead to enhanced antibacterial and antitumor activities, making them promising candidates for further drug development (Nanda et al., 2007).

Scientific Research Applications

Antitumor Properties

  • Design and Synthesis for Antitumor Applications : A study by Alanazi et al. (2013) discusses the design and synthesis of novel 2-mercapto-3-phenethylquinazolines, including 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one, for potential antitumor applications. This research emphasizes the compound's selective activities toward renal and breast cancer cell lines, providing a foundation for future development of potent antitumor agents.

Antimicrobial Activities

  • Antibacterial Properties : Research by Kuramoto et al. (2003) explores the synthesis of novel fluoroquinolones, closely related to the quinazolinone structure, and their potent antibacterial activities against various bacterial strains. This study illustrates the potential of similar compounds in combating bacterial infections.

Synthesis and Chemical Characterization

  • Synthesis Techniques and Structure Analysis : A study conducted by Hao et al. (2017) focuses on the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally similar to 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one. This paper provides valuable insights into the crystal structure and chemical properties of such compounds, aiding in the understanding of their potential applications in scientific research.

Green Chemistry Methods

  • Eco-Friendly Synthesis Approaches : The application of deep eutectic solvents in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones is discussed by Komar et al. (2022). This research highlights an environmentally friendly approach to synthesizing compounds like 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one, emphasizing the importance of sustainable practices in chemical synthesis.

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSZYHGSMGLATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398505
Record name 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one

CAS RN

1512-75-0
Record name MLS002920549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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